![molecular formula C14H21NO B3171956 4-[(2-Ethylphenoxy)methyl]piperidine CAS No. 946713-73-1](/img/structure/B3171956.png)
4-[(2-Ethylphenoxy)methyl]piperidine
Overview
Description
4-[(2-Ethylphenoxy)methyl]piperidine is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethylphenoxy)methyl]piperidine typically involves the reaction of 2-ethylphenol with piperidine in the presence of a suitable base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-ethylphenol and piperidine.
Reaction Conditions: Heating the mixture in the presence of a base.
Product Formation: this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Ethylphenoxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(2-Ethylphenoxy)methyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving biological systems to understand its interactions and effects.
Medicine: Research into potential therapeutic uses, including drug development, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Ethylphenoxy)methyl]piperidine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to 4-[(2-Ethylphenoxy)methyl]piperidine but without the ethylphenoxy group.
4-Methylpiperidine: Another piperidine derivative with a methyl group instead of the ethylphenoxy group.
Spiropiperidines: Compounds with a spirocyclic structure involving the piperidine ring.
Uniqueness
This compound is unique due to the presence of the ethylphenoxy group, which imparts specific chemical and biological properties. This makes it distinct from other piperidine derivatives and useful in specialized research applications.
Biological Activity
4-[(2-Ethylphenoxy)methyl]piperidine is a synthetic compound with notable pharmacological properties. Its structure features a piperidine ring substituted with a 2-ethylphenoxy group, which contributes to its biological activity. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C14H21NO
- Molecular Weight : 219.32 g/mol
- IUPAC Name : this compound
Property | Value |
---|---|
Molecular Formula | C14H21NO |
Molecular Weight | 219.32 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Although specific pathways are still under investigation, it is believed that the compound may act as a ligand for neurotransmitter receptors, particularly in the central nervous system (CNS).
Pharmacological Studies
Recent studies have highlighted the compound's potential in neuropharmacology. In vitro assays have demonstrated its ability to modulate neurotransmitter systems, suggesting possible applications in treating neurological disorders.
Case Study: Neuropharmacological Effects
A study conducted on the neurotropic effects of related piperidine derivatives indicated that compounds with similar structures exhibit significant activity on neuronal cells. The study focused on the effects of various piperidine derivatives on neuronal viability and signaling pathways, providing insights into their therapeutic potential .
Toxicity Assessment
Toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments of this compound have shown no acute toxicity in animal models at tested doses. However, further investigations are necessary to fully understand its long-term effects and safety margins.
Table 2: Toxicity Data Summary
Study Type | Dose (mg/kg) | Observations |
---|---|---|
Acute Toxicity | 250 | No neurological losses observed; normal weight gain |
Long-term Exposure | TBD | Further studies needed to assess chronic effects |
Comparative Analysis with Similar Compounds
This compound can be compared with other piperidine derivatives to elucidate its unique properties. For example, compounds like 4-Methylpiperidine lack the ethylphenoxy substitution, which may enhance receptor affinity and selectivity in this compound.
Table 3: Comparison of Piperidine Derivatives
Compound | Structural Features | Biological Activity |
---|---|---|
This compound | Ethylphenoxy substitution | Moderate to high |
4-Methylpiperidine | Methyl group only | Low |
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol | Additional functional groups | High |
Conclusion and Future Directions
The compound this compound exhibits promising biological activity, particularly in neuropharmacology. Ongoing research aims to clarify its mechanisms of action, optimize its pharmacological profiles, and assess long-term safety. Future studies should focus on detailed receptor binding assays and comprehensive toxicity evaluations to establish its therapeutic potential in clinical settings.
Properties
IUPAC Name |
4-[(2-ethylphenoxy)methyl]piperidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-13-5-3-4-6-14(13)16-11-12-7-9-15-10-8-12/h3-6,12,15H,2,7-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWFDPQWVCNYFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC2CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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